molecular formula C16H18N2O3 B2829629 1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1795392-54-9

1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B2829629
CAS No.: 1795392-54-9
M. Wt: 286.331
InChI Key: QRCJBUXKQLDDQA-UHFFFAOYSA-N
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Description

1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a furo[3,4-d]pyrimidine core with butyl and phenyl substituents, making it a valuable candidate for various biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of trifluoroacetic acid (TFA) as a catalyst to facilitate the formation of the furo[3,4-d]pyrimidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione stands out due to its specific substituents (butyl and phenyl groups), which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-butyl-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-3-9-18-12-10-21-15(19)13(12)14(17-16(18)20)11-7-5-4-6-8-11/h4-8,14H,2-3,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJBUXKQLDDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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